
AFP-07 free acid CAS number and molecular
weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AFP-07 free acid

Cat. No.: B1664404 Get Quote

Technical Guide: AFP-07 Free Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AFP-07 free acid, a potent and selective

prostacyclin IP receptor agonist. It covers its physicochemical properties, mechanism of action,

relevant signaling pathways, and the experimental methodologies used for its characterization.

Physicochemical and Pharmacological Properties
AFP-07 free acid is a synthetic 7,7-difluoroprostacyclin derivative. The introduction of fluorine

atoms at the C7 position enhances the compound's stability compared to the native

prostacyclin (PGI₂). Its primary pharmacological action is as a highly potent and selective

agonist for the prostacyclin receptor (IP receptor)[1].

Quantitative Data Summary
The key quantitative parameters for AFP-07 free acid are summarized in the table below.
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Property Value Source

CAS Number 788799-13-3
--INVALID-LINK--, --INVALID-

LINK--

Molecular Formula C₂₂H₃₀F₂O₅ --INVALID-LINK--

Molecular Weight 412.5 g/mol
--INVALID-LINK--, --INVALID-

LINK--

Binding Affinity (Ki) for IP

Receptor
0.561 nM

--INVALID-LINK-- (citing

Chang et al., 1997)

Affinity for EP Receptors
Weaker affinity: Ki > 100 nM

for EP₁₋₃ and > 10 nM for EP₄
--INVALID-LINK--

Mechanism of Action and Signaling Pathway
AFP-07 exerts its biological effects by binding to and activating the prostacyclin IP receptor, a

G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the activation of

the IP receptor is the stimulation of adenylyl cyclase through the Gs alpha subunit (Gαs). This

leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various

downstream targets, leading to the physiological responses associated with prostacyclin, such

as vasodilation and inhibition of platelet aggregation.

While the Gs-cAMP-PKA pathway is the principal mechanism, the IP receptor can also couple

to other G proteins, such as Gq and Gi, which can lead to the activation of phospholipase C

and subsequent mobilization of intracellular calcium.

IP Receptor Signaling Pathway
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Caption: IP Receptor Signaling Pathway Activated by AFP-07.

Experimental Protocols
The characterization of AFP-07 free acid involves standard pharmacological assays to

determine its binding affinity and functional potency at the IP receptor. The following are

detailed methodologies for key experiments.

Radioligand Binding Assay for IP Receptor Affinity (Ki
Determination)
This assay determines the affinity of AFP-07 for the IP receptor by measuring its ability to

compete with a radiolabeled ligand.

a) Materials:

Cell membranes expressing the human IP receptor.

Radioligand: [³H]-Iloprost.

AFP-07 free acid (unlabeled competitor).
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

Wash buffer (ice-cold).

Glass fiber filters.

Scintillation cocktail and counter.

b) Procedure:

Prepare serial dilutions of AFP-07 free acid.

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Iloprost and

varying concentrations of AFP-07.

Include control wells for total binding (no competitor) and non-specific binding (excess of a

non-radiolabeled IP agonist).

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with

ice-cold wash buffer to separate bound from free radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding at each concentration of AFP-07.

Determine the IC₅₀ value (concentration of AFP-07 that inhibits 50% of specific [³H]-Iloprost

binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay
This functional assay measures the ability of AFP-07 to inhibit platelet aggregation induced by

an agonist like ADP.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1664404?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a) Materials:

Freshly drawn human blood anticoagulated with sodium citrate.

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

Platelet agonist (e.g., Adenosine Diphosphate - ADP).

AFP-07 free acid.

Saline solution.

Aggregometer.

b) Procedure:

Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10

minutes).

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

Pre-incubate PRP samples with varying concentrations of AFP-07 or vehicle control for a

short period (e.g., 2-5 minutes) at 37°C.

Induce platelet aggregation by adding a fixed concentration of ADP.

Record the change in light transmission for several minutes to measure the extent of

aggregation.

Determine the inhibitory effect of AFP-07 on platelet aggregation and calculate the IC₅₀

value.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [AFP-07 free acid CAS number and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664404#afp-07-free-acid-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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